5-[[3,5-Dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[[3,5-Dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine core substituted with bromine, fluorine, and benzylidene groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3,5-Dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the pyrimidine core. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) to introduce bromine atoms into the aromatic ring. The fluorobenzyl group is introduced through nucleophilic substitution reactions using 4-fluorobenzyl chloride and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-[[3,5-Dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
5-[[3,5-Dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[[3,5-Dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with chlorine atoms instead of bromine.
5-{3,5-difluoro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione: Fluorine atoms instead of bromine.
Uniqueness
The uniqueness of 5-[[3,5-Dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of bromine atoms may enhance its potential as a halogen-bond donor, affecting its interactions with biological targets.
Properties
Molecular Formula |
C20H15Br2FN2O4 |
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Molecular Weight |
526.1g/mol |
IUPAC Name |
5-[[3,5-dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H15Br2FN2O4/c1-24-18(26)14(19(27)25(2)20(24)28)7-12-8-15(21)17(16(22)9-12)29-10-11-3-5-13(23)6-4-11/h3-9H,10H2,1-2H3 |
InChI Key |
ABLUCJRALJQMGR-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)F)Br)C(=O)N(C1=O)C |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)F)Br)C(=O)N(C1=O)C |
Origin of Product |
United States |
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